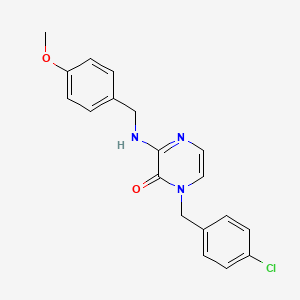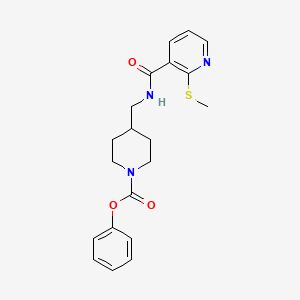
4-((2-(メチルチオ)ニコチナミド)メチル)ピペリジン-1-カルボン酸フェニルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 4-((2-(methylthio)nicotinamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a nicotinamide moiety, and a phenyl ester group
科学的研究の応用
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting nicotinamide-related pathways.
Biological Studies: The compound can be used to study the effects of nicotinamide derivatives on cellular processes.
Industrial Applications: It may find use in the synthesis of other complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((2-(methylthio)nicotinamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the nicotinamide moiety. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Nicotinamide Moiety: This step involves the coupling of the nicotinamide group with the piperidine ring, often using reagents such as coupling agents and catalysts.
Esterification: The final step involves the esterification of the compound with phenyl chloroformate to form the phenyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Phenyl 4-((2-(methylthio)nicotinamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: The phenyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl esters.
作用機序
The mechanism of action of Phenyl 4-((2-(methylthio)nicotinamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinamide moiety is known to interact with enzymes involved in redox reactions, potentially affecting cellular metabolism and signaling pathways.
類似化合物との比較
Similar Compounds
Phenyl 4-((2-(methylthio)nicotinamido)methyl)piperidine-1-carboxylate: shares similarities with other nicotinamide derivatives and piperidine-containing compounds.
Nicotinamide Adenine Dinucleotide (NAD): A key coenzyme in redox reactions.
Piperidine Derivatives: Commonly used in pharmaceuticals for their biological activity.
Uniqueness
The unique combination of the piperidine ring, nicotinamide moiety, and phenyl ester group in Phenyl 4-((2-(methylthio)nicotinamido)methyl)piperidine-1-carboxylate provides it with distinct chemical properties and potential biological activities that are not found in other similar compounds.
特性
IUPAC Name |
phenyl 4-[[(2-methylsulfanylpyridine-3-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-27-19-17(8-5-11-21-19)18(24)22-14-15-9-12-23(13-10-15)20(25)26-16-6-3-2-4-7-16/h2-8,11,15H,9-10,12-14H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFCBFGIGMETRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
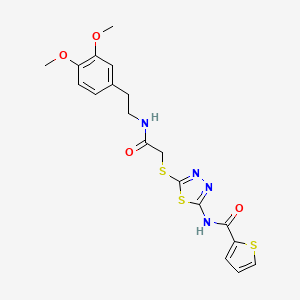
![2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride](/img/structure/B2358010.png)
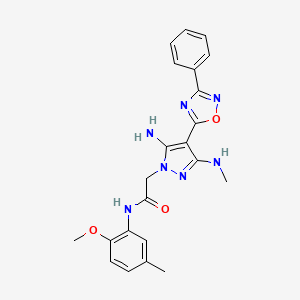
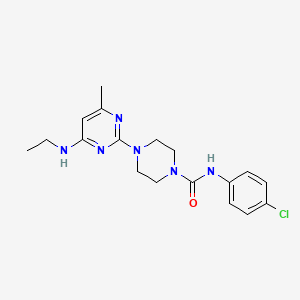
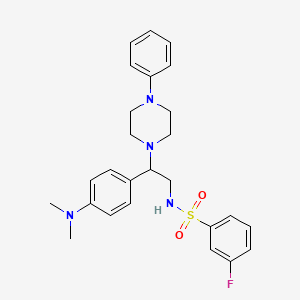
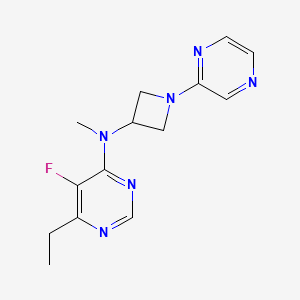
![2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(2,5-dimethylphenyl)methoxy]phenol](/img/structure/B2358017.png)
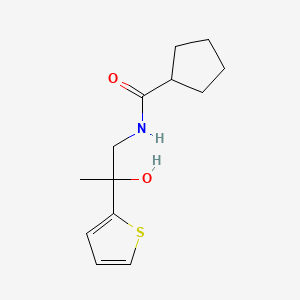
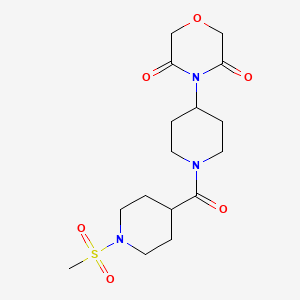
![Ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358022.png)
![8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2358025.png)
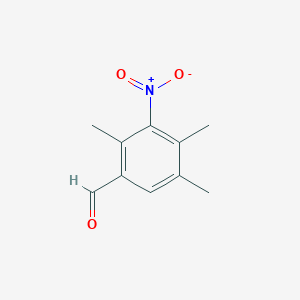
![6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B2358028.png)
